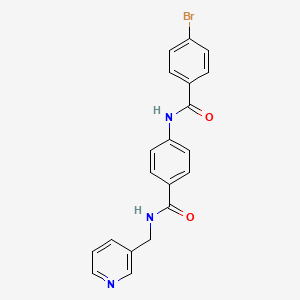
4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. For example, the bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Aplicaciones Científicas De Investigación
4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-Bromo-N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C20H16BrN3O2 |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
4-[(4-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H16BrN3O2/c21-17-7-3-16(4-8-17)20(26)24-18-9-5-15(6-10-18)19(25)23-13-14-2-1-11-22-12-14/h1-12H,13H2,(H,23,25)(H,24,26) |
Clave InChI |
PCGHVMWQIAKSJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14799776.png)
![2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B14799777.png)
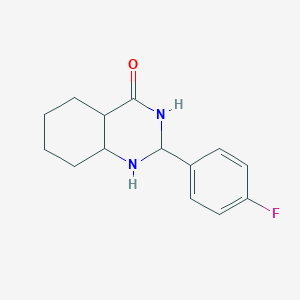
![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)
![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)
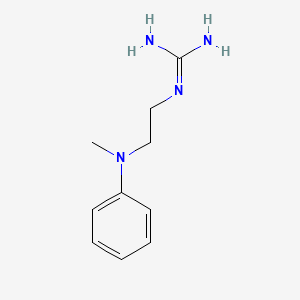
![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
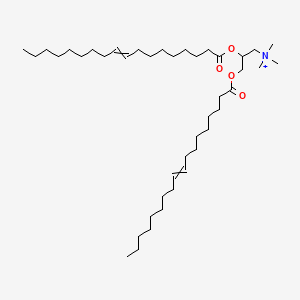
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-](/img/structure/B14799822.png)
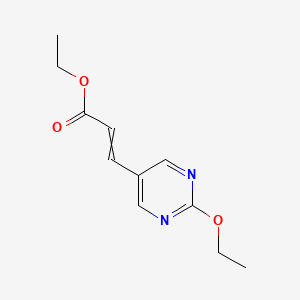

![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
